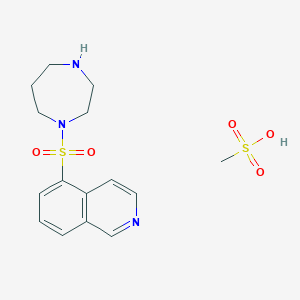

Fasudil mesilate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fasudil mesilate is a potent Rho-kinase inhibitor and vasodilator. It has been widely used for the treatment of cerebral vasospasm, which often occurs due to subarachnoid hemorrhage. Additionally, it has shown efficacy in improving cognitive decline in stroke patients and treating pulmonary hypertension . This compound has been approved for use in Japan and China since 1995 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fasudil mesilate can be synthesized through a multi-step process. The synthesis typically involves the reaction of isoquinoline with 1,4-diazepane-1-sulfonyl chloride under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography to obtain the final product in its mesilate salt form .

Chemical Reactions Analysis

Types of Reactions: Fasudil mesilate undergoes various chemical reactions, including:

Oxidation: Fasudil can be oxidized to form its derivatives under the action of oxidants.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at the isoquinoline ring or the diazepane moiety.

Common Reagents and Conditions:

Oxidation: Common oxidants such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of fasudil, and substituted isoquinoline derivatives .

Scientific Research Applications

Fasudil mesilate has a wide range of scientific research applications:

Mechanism of Action

Fasudil mesilate exerts its effects by selectively inhibiting RhoA/Rho kinase (ROCK). ROCK is an enzyme that mediates vasoconstriction and vascular remodeling. By inhibiting ROCK, this compound decreases the activity of myosin light chain phosphatase, leading to reduced vascular smooth muscle contraction . Additionally, it increases the expression of endothelial nitric oxide synthase, enhancing vasodilation .

Comparison with Similar Compounds

Y-27632: Another Rho-kinase inhibitor with similar vasodilatory effects.

Hydroxyfasudil: A metabolite of fasudil with similar pharmacological properties.

HA-1077: A compound structurally related to fasudil with similar inhibitory effects on Rho-kinase.

Uniqueness of Fasudil Mesilate: this compound is unique due to its potent inhibition of Rho-kinase and its established clinical use in Japan and China. Its ability to improve cognitive function and treat pulmonary hypertension sets it apart from other similar compounds .

Biological Activity

Fasudil mesilate, a potent Rho kinase (ROCK) inhibitor, has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, cardiovascular health, and renal protection. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies that highlight its therapeutic potential.

Fasudil exerts its effects primarily through the inhibition of the Rho/ROCK signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and inflammation. By inhibiting ROCK, fasudil can modulate vascular tone, enhance endothelial function, and protect against ischemic injuries.

Neuroprotective Effects

Case Study: Ischemia-Reperfusion Injury

A study investigated the neuroprotective potential of this compound in a rat model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO). The results indicated that fasudil significantly reduced brain infarct size and improved neurological outcomes. The mechanism was attributed to its ability to enhance blood-brain barrier (BBB) integrity and reduce oxidative stress.

- Key Findings:

Cardiovascular Benefits

Study: Vasodilatory Effects

Fasudil has been shown to induce vasodilation in various models, which is beneficial for treating conditions like hypertension and angina. A clinical trial demonstrated that fasudil improved exercise tolerance in patients with stable effort angina.

- Key Data:

Parameter Control Group Fasudil Group Exercise Duration (minutes) 5.2 ± 1.3 8.4 ± 1.1 Angina Frequency (episodes/week) 7.5 ± 2.0 3.2 ± 1.5

This trial highlighted fasudil's potential as a therapeutic agent for improving cardiac function and reducing angina symptoms .

Renal Protective Effects

Research: Contrast-Induced Acute Kidney Injury

Fasudil's nephroprotective effects were evaluated in a mouse model of contrast-induced acute kidney injury (CI-AKI). Treatment with fasudil significantly improved renal function and histological damage.

- Study Design:

- Mice were divided into groups receiving saline (control), CI-AKI only, low-dose fasudil (3 mg/kg), and high-dose fasudil (10 mg/kg).

- Results:

- Fasudil treatment reduced tubular apoptosis and inflammation.

- Improved renal blood flow and function parameters were observed post-treatment.

The study concluded that fasudil's protective effects are partly due to its anti-inflammatory and antioxidant properties .

Biological Activity Summary Table

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Reduced infarct size in MCAO models | Enhanced BBB integrity |

| Cardiovascular Health | Improved exercise tolerance | Induced vasodilation |

| Renal Protection | Ameliorated CI-AKI | Anti-inflammatory effects |

Properties

CAS No. |

1001206-62-7 |

|---|---|

Molecular Formula |

C15H21N3O5S2 |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;methanesulfonic acid |

InChI |

InChI=1S/C14H17N3O2S.CH4O3S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;1-5(2,3)4/h1,3-5,7,11,15H,2,6,8-10H2;1H3,(H,2,3,4) |

InChI Key |

MVCDPGYHRHUECK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.